molecular formula C6H3BrN2OS B580559 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 1239460-83-3

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No. B580559
CAS RN: 1239460-83-3
M. Wt: 231.067
InChI Key: FWUCJJDPOLSFEF-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C6H3BrN2S . It has been studied for its potential as an antitubercular agent .


Synthesis Analysis

The synthesis of thieno[2,3-D]pyrimidin-4(3H)-ones, including 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one, has been reported in the literature . The compounds were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .


Molecular Structure Analysis

The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 215.070 Da and a monoisotopic mass of 213.920029 Da .


Physical And Chemical Properties Analysis

5-Bromothieno[2,3-D]pyrimidin-4(3H)-one has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Anticancer Activities

This compound has been utilized in the design and synthesis of new molecules targeting VEGFR-2 , a key receptor in cancer growth and metastasis. The derivatives of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one have been tested in vitro for their abilities to inhibit VEGFR-2 and prevent cancer cell growth .

Antitubercular Agents

Researchers have synthesized and screened a number of thieno[2,3-d]pyrimidin-4(3H)-ones against Mycobacteria as part of developing new antitubercular agents. Some compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Mycobacterial Cytochrome bd Oxidase Inhibition

Thieno[2,3-D]pyrimidin-4(3H)-one derivatives have been used to generate compounds that inhibit the mycobacterial cytochrome bd oxidase, which is essential for the survival of Mycobacteria under various physiological conditions .

Future Directions

The future directions for the study of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one could include further exploration of its potential as an antitubercular agent . Additionally, its derivatives could be evaluated for their in vitro cytotoxicity against various cancer cell lines .

properties

IUPAC Name

5-bromo-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUCJJDPOLSFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732546
Record name 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239460-83-3
Record name 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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